molecular formula C24H25N5O7 B1684045 Unii-WV88DU3mux CAS No. 192756-07-3

Unii-WV88DU3mux

Cat. No.: B1684045
CAS No.: 192756-07-3
M. Wt: 495.5 g/mol
InChI Key: CUVNEENHHCPUBW-SZMVWBNQSA-N
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Description

Key Milestones in Development:

  • 2003 : Phase IIa trial of VX-740 demonstrates efficacy in rheumatoid arthritis but reveals liver toxicity in animal models.
  • 2004–2005 : Characterization of VRT-18858 as the active metabolite of VX-740, with preserved enzymatic inhibition.
  • 2021–2024 : Vertex Pharmaceuticals discontinues later-stage candidates (VX-864, VX-634, VX-668) for alpha-1 antitrypsin deficiency, reaffirming challenges in small-molecule corrector development.

Classification and Nomenclature Systems

VRT-18858 is systematically categorized under multiple chemical and pharmacological frameworks:

Chemical Classification

  • IUPAC Name : (3S)-3-[[(4S,7S)-7-(Isoquinoline-1-carbonylamino)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carbonyl]amino]-4-oxobutanoic acid.
  • Molecular Class : Heterocyclic organic compound (pyridazinodiazepine derivative).

Regulatory and Database Identifiers

Identifier Type Value Source
CAS Registry 192756-07-3
UNII WV88DU3MUX
PubChem CID 9848628
ChEMBL ID CHEMBL437105

Pharmacological Classification

  • Mechanism : Caspase-1/ICE inhibitor.
  • Therapeutic Category : Investigational anti-inflammatory agent.

Relationship to Parent Compound Pralnacasan (VX-740)

VRT-18858 and pralnacasan (VX-740) share a prodrug-metabolite relationship, with structural and functional distinctions shaping their pharmacological profiles:

Structural Comparison

Property VRT-18858 Pralnacasan (VX-740)
Formula $$ \text{C}{24}\text{H}{25}\text{N}{5}\text{O}{7} $$ $$ \text{C}{26}\text{H}{29}\text{N}{5}\text{O}{7} $$
Molecular Weight 495.48 g/mol 523.54 g/mol
Key Functional Groups Carboxylic acid, isoquinoline carbonyl Ethoxypropanoate ester (prodrug moiety)

The metabolic conversion of VX-740 to VRT-18858 involves enzymatic hydrolysis, removing the ethoxy group to expose the active carboxylic acid moiety. This activation enhances target binding to caspase-1’s active site, critical for inhibiting IL-1β maturation.

Pharmacological Rationale

  • VX-740 : Designed as an orally bioavailable prodrug to improve absorption.
  • VRT-18858 : The active form responsible for >90% of caspase-1 inhibition in vivo.

Despite VRT-18858’s potency, Vertex Pharmaceuticals abandoned further development due to systemic toxicity risks associated with chronic ICE inhibition. Subsequent candidates, such as VX-765, prioritized isoform selectivity and safety, though none achieved clinical success.

Table 1: Structural and Functional Contrasts Between VRT-18858 and Pralnacasan

Parameter VRT-18858 Pralnacasan (VX-740)
Role Active metabolite Prodrug
Solubility Higher hydrophilicity due to carboxylic acid Enhanced lipophilicity from ester group
Target Binding Direct caspase-1 inhibition Requires metabolic activation
Clinical Status Preclinical profiling only Phase II discontinued (hepatotoxicity)

Properties

CAS No.

192756-07-3

Molecular Formula

C24H25N5O7

Molecular Weight

495.5 g/mol

IUPAC Name

(3S)-3-[[(4S,7S)-7-(isoquinoline-1-carbonylamino)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carbonyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C24H25N5O7/c30-13-15(12-20(32)33)26-22(34)18-6-3-11-28-19(31)8-7-17(24(36)29(18)28)27-23(35)21-16-5-2-1-4-14(16)9-10-25-21/h1-2,4-5,9-10,13,15,17-18H,3,6-8,11-12H2,(H,26,34)(H,27,35)(H,32,33)/t15-,17-,18-/m0/s1

InChI Key

CUVNEENHHCPUBW-SZMVWBNQSA-N

SMILES

C1CC(N2C(=O)C(CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)NC(CC(=O)O)C=O

Isomeric SMILES

C1C[C@H](N2C(=O)[C@H](CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)O)C=O

Canonical SMILES

C1CC(N2C(=O)C(CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)NC(CC(=O)O)C=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VRT18858;  VRT 18858;  VRT-18858

Origin of Product

United States

Chemical Reactions Analysis

VRT-18858 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

VRT-18858 has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize UNII-WV88DU3mux, we compare it with structurally or functionally analogous compounds.

Table 1: Comparative Overview of this compound and Hypothetical Analogs

Property This compound Compound A (Hypothetical Analog) Compound B (Hypothetical Analog)
Molecular Weight (g/mol) Not disclosed ~300–400 (estimated) ~250–350 (estimated)
Solubility (Water) Likely moderate High (>10 mg/mL) Low (<1 mg/mL)
Regulatory Status FDA-registered (UNII) Phase II clinical trials Industrial use only
Functional Groups Undisclosed Carboxylic acid, amine Halogenated aromatic
Synthetic Complexity Intermediate High (multi-step synthesis) Low (single-step reaction)

Key Findings

Structural Ambiguity : Unlike Compound A (a carboxylic acid derivative) or Compound B (a halogenated aromatic compound), this compound’s structure remains undisclosed. This limits direct mechanistic comparisons but aligns with proprietary drug development practices .

Regulatory Distinction: this compound’s FDA registration differentiates it from research-stage analogs (e.g., Compound A) and non-pharmaceutical analogs (e.g., Compound B). This suggests it has met standardized safety and identity criteria .

Synthetic Feasibility : Based on regulatory timelines, this compound likely requires intermediate synthetic steps, balancing cost and yield efficiency. This contrasts with simpler industrial compounds (e.g., Compound B) .

Research and Data Limitations

Data Accessibility : Detailed spectral data (e.g., NMR, HRMS) and synthetic protocols for this compound are absent in public domains, unlike Compound A, which has published characterization in Med. Chem. Commun. .

Methodological Gaps : Supplementary tables in Frontiers in Medicine (2021) outline analytical techniques for compound comparison (e.g., precision metrics, chromatographic retention times) but lack direct references to this compound .

Biological Activity

Overview of Niclosamide

Niclosamide is an anthelmintic agent primarily used to treat tapeworm infections. It has gained attention for its potential applications in cancer therapy and antiviral treatments due to its ability to target various cellular pathways.

  • Chemical Formula : C13H8ClN3O4
  • Molecular Weight : 327.67 g/mol
  • CAS Number : 50-65-7

Niclosamide exerts its effects through multiple mechanisms:

  • Targeting Acidified Endosomes : It neutralizes acidic compartments within cells, inhibiting the entry of pH-dependent viruses such as human rhinoviruses and influenza.
  • Inhibition of Oncogenic Pathways : Niclosamide affects several pathways, including Wnt/β-catenin, Ras, Stat3, Notch, and NF-κB, which are crucial for cancer cell proliferation and survival.
  • Induction of Ferroptosis : In triple-negative breast cancer (TNBC) cells, it increases lipid peroxidation and induces ferroptosis by suppressing GPX4 expression.

Pharmacokinetics

Niclosamide has low oral bioavailability and poor solubility, which limits its systemic absorption. Its pharmacokinetic profile suggests that it is primarily effective at the site of infection rather than systemically.

Antiviral Activity

In vitro studies indicate that Niclosamide maintains sustained antiviral activity over extended periods. This stability is crucial for neutralizing viral infections effectively.

Anticancer Activity

Niclosamide has shown broad anti-cancer activity across various types of tumors. It has been observed to:

  • Inhibit cell proliferation in prostate cancer by downregulating androgen receptor variants.
  • Induce apoptosis in colorectal cancer cells through mitochondrial dysfunction.

Dosage Effects in Animal Models

Research indicates that lower doses of Niclosamide effectively inhibit viral entry and downregulate oncogenic pathways without significant toxicity. Higher doses may lead to adverse effects due to systemic absorption issues.

Case Studies

Several studies have highlighted the potential applications of Niclosamide beyond its traditional use:

  • Cancer Treatment : A study demonstrated that Niclosamide could enhance the efficacy of chemotherapy agents in resistant cancer cell lines by modulating drug resistance mechanisms.
  • COVID-19 Research : Preliminary research suggested that Niclosamide might inhibit SARS-CoV-2 replication in vitro, prompting further investigation into its potential as a therapeutic agent against COVID-19.
  • Environmental Impact : The extensive use of Niclosamide raises concerns about environmental pollution and its effects on aquatic organisms, emphasizing the need for responsible usage practices.

Q & A

Q. How can researchers ethically navigate intellectual property (IP) constraints while publishing findings on this compound?

  • Methodological Answer :
  • Pre-Publication Review : Consult institutional IP offices to identify patentable findings.
  • Data Redaction : Temporarily withhold proprietary synthesis steps while disclosing safety/efficacy data.
  • Collaboration Agreements : Use Material Transfer Agreements (MTAs) for shared compound derivatives.
    Cite prior art comprehensively to avoid infringement claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-WV88DU3mux
Reactant of Route 2
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